An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery
An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-Oxo-2-piperidinecarboxylic acid, also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid, is a chiral cyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable chiral building block, or synthon, for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-6-Oxo-2-piperidinecarboxylic acid, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
(S)-6-Oxo-2-piperidinecarboxylic acid is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| CAS Number | 34622-39-4 | [1] |
| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid | [2] |
| Synonyms | 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, L-Pyrohomoglutamic acid | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
Spectroscopic Characterization
While specific, high-resolution spectra for (S)-6-Oxo-2-piperidinecarboxylic acid are not widely available in public databases, data for the closely related compound 2-piperidinecarboxylic acid can provide valuable reference points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 2-piperidinecarboxylic acid, ¹H NMR and ¹³C NMR data are available. These spectra would be expected to be similar to those of (S)-6-Oxo-2-piperidinecarboxylic acid, with the key difference being the presence of a carbonyl group at the 6-position, which would deshield adjacent protons and carbons.
Infrared (IR) Spectroscopy: The IR spectrum of (S)-6-Oxo-2-piperidinecarboxylic acid would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the N-H stretch (~3200-3400 cm⁻¹). An IR spectrum for 2-piperidinecarboxylic acid is available from the NIST WebBook and can serve as a foundational reference.[4]
Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid
The synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid can be approached through both chemical and enzymatic routes, with the latter often being preferred for its stereoselectivity.
Chemical Synthesis
A common chemical synthesis approach involves the cyclization of a protected L-glutamic acid derivative.
Illustrative Chemical Synthesis Workflow:
Caption: Biosynthetic pathway of (S)-6-Oxo-2-piperidinecarboxylic acid from L-lysine.
This pathway utilizes enzymes such as L-lysine ε-oxidase or L-lysine ε-aminotransferase to convert the ε-amino group of L-lysine into an aldehyde. [5][6]The resulting intermediate, α-aminoadipic-δ-semialdehyde, then undergoes a spontaneous intramolecular cyclization and subsequent oxidation to yield (S)-6-Oxo-2-piperidinecarboxylic acid.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of (S)-6-Oxo-2-piperidinecarboxylic acid makes it a valuable starting material for the synthesis of a variety of biologically active molecules.
Synthesis of FK506-Binding Protein (FKBP) Inhibitors
(S)-6-Oxo-2-piperidinecarboxylic acid is a key component in the synthesis of potent and selective inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51. [1]FKBP51 is a co-chaperone that has been implicated in a range of stress-related and metabolic disorders. [7] FKBP51 Signaling Pathway and Therapeutic Intervention:
Caption: Simplified FKBP51 signaling pathway and the point of intervention by inhibitors.
FKBP51 is involved in the regulation of the glucocorticoid receptor (GR) and other signaling pathways such as NF-κB and Akt. [8][9]Dysregulation of FKBP51 activity is associated with depression, post-traumatic stress disorder (PTSD), obesity, and type 2 diabetes. [7][9]Inhibitors synthesized from (S)-6-Oxo-2-piperidinecarboxylic acid can modulate these pathways, offering potential therapeutic benefits. [10]
Synthesis of β-Lactam Antibiotics
(S)-6-Oxo-2-piperidinecarboxylic acid can be used to synthesize functionalized β-lactam N-heterocycles. [1]The β-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins. [11] Mechanism of Action of β-Lactam Antibiotics:
Caption: The mechanism of action of β-lactam antibiotics on bacterial cell wall synthesis.
β-lactam antibiotics inhibit the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. [12][13]This inhibition leads to a weakened cell wall and ultimately cell lysis, making them effective bactericidal agents. [14][15]The use of (S)-6-Oxo-2-piperidinecarboxylic acid as a starting material allows for the creation of novel β-lactam structures with potentially improved efficacy or a broader spectrum of activity. [16]
Safety and Handling
(S)-6-Oxo-2-piperidinecarboxylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated area.
Conclusion
(S)-6-Oxo-2-piperidinecarboxylic acid stands out as a versatile and valuable chiral building block in modern drug discovery. Its well-defined stereochemistry and reactive functional groups provide a robust platform for the synthesis of complex molecular architectures with significant therapeutic potential. From targeting the intricate signaling pathways of FKBP51 in neurological and metabolic diseases to forming the core of novel β-lactam antibiotics, the applications of this synthon are both diverse and impactful. As research continues to uncover new biological targets and synthetic methodologies, the importance of (S)-6-Oxo-2-piperidinecarboxylic acid in the development of next-generation therapeutics is poised to grow.
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